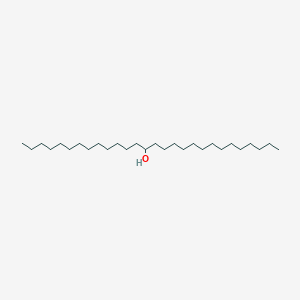

14-Octacosanol

Description

Properties

CAS No. |

138967-02-9 |

|---|---|

Molecular Formula |

C28H58O |

Molecular Weight |

410.8 g/mol |

IUPAC Name |

octacosan-14-ol |

InChI |

InChI=1S/C28H58O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28(29)26-24-22-20-18-16-14-12-10-8-6-4-2/h28-29H,3-27H2,1-2H3 |

InChI Key |

JBKPMCOKLJUDQU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCC(CCCCCCCCCCCCC)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Nature's Reservoir: A Technical Guide to 14-Octacosanol in Plant Waxes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural plant-based sources of 14-Octacosanol, a long-chain aliphatic alcohol with significant therapeutic potential. This document provides a comprehensive overview of its prevalence in various plant waxes, detailed experimental protocols for its extraction and quantification, and an exploration of its known biological signaling pathways.

Quantitative Analysis of Octacosanol in Plant Waxes

Octacosanol is a primary constituent of policosanol, a mixture of long-chain fatty alcohols found in the epicuticular waxes of many plants. While the term "octacosanol" in literature often refers to the most common isomer, 1-octacosanol, this guide focuses on the broader presence of this C28 alcohol. The concentration of octacosanol can vary significantly between plant species and even different parts of the same plant. The following table summarizes the quantitative data on octacosanol content in various plant waxes.

| Plant Source | Material Analyzed | Octacosanol Content | Reference |

| Sugarcane (Saccharum officinarum) | Wax | 60-70% of policosanol | |

| Rice Bran (Oryza sativa) | Wax | 15-20% of policosanol | [1] |

| Wheat (Triticum aestivum) | Leaf Wax | 66% of wax mixture | [2] |

| Tinospora cordifolia | Leaves | 88.23 µg per 1 g dry weight | [1] |

| Grain Sorghum (Sorghum bicolor) | Wax-like material from unpolished grain | Major component of policosanols (33% of wax) |

Experimental Protocols

The extraction and quantification of octacosanol from plant waxes involve multi-step processes. Below are detailed methodologies for key experiments cited in the literature.

Extraction of Crude Wax from Plant Material

This protocol describes a general method for extracting crude wax from plant sources like sugarcane filter mud or rice bran.

-

Objective: To isolate the crude wax containing octacosanol from the raw plant material.

-

Apparatus: Soxhlet extractor, round-bottom flask, heating mantle, condenser.

-

Reagents: Acetone, 95% Ethanol, Powdered Sodium Hydroxide, Petroleum Ether.

-

Procedure:

-

10.0 g of the dried and powdered plant material (e.g., sugarcane filter mud) is placed in a cellulose thimble.

-

The thimble is placed in a Soxhlet extractor.

-

200 mL of acetone is added to the round-bottom flask, and the extraction is carried out for a sufficient duration to remove chlorophyll and fats.[1]

-

The residue remaining in the thimble is collected and air-dried.

-

Saponification and Extraction of Policosanol

This step is crucial for hydrolyzing esters and isolating the alcohol fraction.

-

Objective: To saponify the crude wax to release free fatty alcohols, including octacosanol.

-

Apparatus: Flat-bottom flask, reflux condenser, heating mantle, separatory funnel.

-

Reagents: 95% Ethanol, Powdered Sodium Hydroxide, Petroleum Ether.

-

Procedure:

-

The defatted residue from the previous step is placed in a 250 mL flat-bottom flask.

-

100 mL of 95% ethanol and 4 g of powdered sodium hydroxide are added.[1]

-

The mixture is refluxed at 80°C for 6 hours.[1]

-

After cooling to 50°C, the mixture is transferred to a separatory funnel.

-

The mixture is extracted three times with 200 mL of petroleum ether.[1]

-

The combined petroleum ether phases are collected.

-

Isolation and Purification of Octacosanol

-

Objective: To isolate and purify octacosanol from the policosanol mixture.

-

Apparatus: Beaker, filter paper, refrigerator.

-

Procedure:

-

The combined petroleum ether extract is cooled to 4°C.[1]

-

The precipitated solid (crude policosanol) is collected by filtration using filter paper.

-

The filtrate cake is air-dried to yield the policosanol mixture.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To determine the precise concentration of octacosanol in the purified sample.

-

Apparatus: Gas chromatograph coupled with a mass spectrometer.

-

Procedure:

-

Derivatization: The hydroxyl group of octacosanol is often derivatized (e.g., silylation) to increase its volatility for GC analysis.

-

Injection: A known amount of the derivatized sample is injected into the GC.

-

Separation: The sample components are separated on a capillary column (e.g., HP-5).[3]

-

Detection: The mass spectrometer detects the eluted compounds, and the mass spectrum of octacosanol is used for identification.

-

Quantification: The concentration of octacosanol is determined by comparing its peak area to that of a known internal standard and using a calibration curve generated from pure octacosanol standards.[1]

-

Visualizing the Biological Landscape of Octacosanol

Octacosanol exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.

Signaling Pathways

Experimental Workflow

This guide provides a foundational understanding of this compound from natural plant sources, offering valuable data and methodologies for researchers in the field. The exploration of its biological activity through key signaling pathways highlights its potential as a therapeutic agent, warranting further investigation and development.

References

The Genesis of a Plant's Protective Sheen: A Technical Guide to the Biosynthesis of 1-Octacosanol

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the intricate biosynthetic pathway of 1-octacosanol in plants. This document elucidates the enzymatic processes, precursor molecules, and analytical methodologies crucial for the study and application of this bioactive very-long-chain fatty alcohol.

Executive Summary

1-Octacosanol, a 28-carbon primary fatty alcohol, is a significant component of the epicuticular wax layer that shields plants from a multitude of environmental stressors. Beyond its structural role, 1-octacosanol has garnered considerable interest for its potential pharmacological applications, including cholesterol-lowering and anti-fatigue properties. Understanding its biosynthesis is paramount for harnessing its potential. This technical guide provides an in-depth exploration of the 1-octacosanol biosynthetic pathway, from its fatty acid precursors to the final reduction step. It further details quantitative data on its occurrence and outlines the experimental protocols necessary for its extraction and analysis, providing a critical resource for the scientific community.

The Biosynthetic Pathway of 1-Octacosanol

The synthesis of 1-octacosanol is intrinsically linked to the broader pathway of very-long-chain fatty acid (VLCFA) biosynthesis, a process primarily occurring in the endoplasmic reticulum of epidermal cells.[1][2] This multi-step pathway can be broadly divided into two major stages: the elongation of fatty acid chains to produce the C28 precursor, octacosanoyl-CoA, and the subsequent reduction of this precursor to 1-octacosanol.

Elongation of Very-Long-Chain Fatty Acids (VLCFAs)

The journey to 1-octacosanol begins with the de novo synthesis of C16 and C18 fatty acids in the plastids. These fatty acids are then transported to the endoplasmic reticulum, where they serve as primers for the Fatty Acid Elongase (FAE) complex.[1] This complex sequentially adds two-carbon units from malonyl-CoA through a repeating cycle of four enzymatic reactions:

-

Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS) , this is the rate-limiting step and determines the chain length specificity of the final VLCFA.[3]

-

Reduction: The resulting β-ketoacyl-CoA is then reduced by a β-ketoacyl-CoA reductase (KCR) .[3]

-

Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule.[3]

-

Reduction: Finally, an enoyl-CoA reductase (ECR) catalyzes the second reduction, yielding an acyl-CoA that is two carbons longer than the initial primer.[3]

This four-step cycle is repeated until the 28-carbon chain of octacosanoyl-CoA is achieved.

References

14-Octacosanol: A Technical Guide on a Lesser-Known Long-Chain Fatty Alcohol

Disclaimer: Scientific literature extensively covers the primary isomer, 1-Octacosanol, often as a key component of the natural supplement policosanol. In contrast, specific research on the discovery, historical context, and biological activity of 14-Octacosanol is exceptionally limited. This guide provides a comprehensive overview of the historical context and scientific understanding of the closely related 1-Octacosanol as a proxy, alongside the available chemical data for this compound. The experimental data, methodologies, and signaling pathways detailed herein pertain to 1-Octacosanol, unless otherwise specified.

Introduction to Long-Chain Fatty Alcohols

Long-chain fatty alcohols are a class of aliphatic alcohols with a chain length of at least six carbon atoms. They are integral components of various natural waxes, found on the leaves and fruits of plants. Among these, octacosanol (C28H58O) is a 28-carbon saturated fatty alcohol. While 1-Octacosanol is the most common and studied isomer, other positional isomers, such as this compound, exist.

This compound: Chemical Identity

While the discovery and history of this compound are not well-documented in scientific literature, its chemical properties are cataloged in chemical databases.

| Property | Value |

| Molecular Formula | C28H58O |

| Molecular Weight | 410.8 g/mol |

| IUPAC Name | Octacosan-14-ol |

| CAS Number | 138967-02-9 |

Historical Context of Long-Chain Fatty Alcohols and Policosanol

The study of long-chain fatty alcohols gained momentum with the investigation of their natural sources and physiological effects. A significant part of this history revolves around "policosanol," a natural mixture of long-chain fatty alcohols derived primarily from sugarcane wax.

-

Early 20th Century: The commercial availability of fatty alcohols emerged in the early 1900s, initially produced through the chemical reduction of wax esters.

-

1930s-1950s: The development of catalytic hydrogenation allowed for the conversion of fatty acid esters from sources like tallow into fatty alcohols. The rise of the petrochemical industry in the mid-20th century provided synthetic routes to these compounds.

-

Late 20th Century - The Cuban Research: In the late 1980s and early 1990s, researchers in Cuba began extensive studies on policosanol extracted from sugarcane. This research, largely conducted by a single group, suggested significant health benefits, particularly in lowering cholesterol levels. These studies reported that policosanol could reduce low-density lipoprotein (LDL) cholesterol and increase high-density lipoprotein (HDL) cholesterol.[1] However, subsequent independent studies outside of Cuba have often failed to replicate these findings, leading to controversy within the scientific community.[1][2][3]

Biological Activity and Potential Applications of 1-Octacosanol

Research into the biological effects of long-chain fatty alcohols has primarily focused on 1-Octacosanol, the main component of policosanol. These studies have explored its potential in various health applications.

Lipid Metabolism

A significant body of research, though contested, has investigated the effects of 1-Octacosanol on lipid metabolism.

-

Cholesterol Regulation: Early Cuban studies suggested that 1-Octacosanol inhibits cholesterol synthesis.[4] The proposed mechanism involves the indirect inhibition of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway, through the activation of AMP-activated protein kinase (AMPK).[4][5]

-

Animal Studies: In high-fat diet-fed mice, octacosanol supplementation has been shown to reduce body, liver, and adipose tissue weight.[6] It also led to decreased levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-c), while increasing high-density lipoprotein cholesterol (HDL-c).[6]

Table 1: Effects of 1-Octacosanol on Plasma Lipids in High-Fat Diet (HFD) Mice

| Parameter | HFD Group | HFD + Octacosanol Group |

| Total Cholesterol (mmol/L) | 6.8 ± 0.5 | 5.2 ± 0.4 |

| Triglycerides (mmol/L) | 1.5 ± 0.2 | 1.1 ± 0.1 |

| LDL-c (mmol/L) | 2.1 ± 0.3 | 1.4 ± 0.2 |

| HDL-c (mmol/L) | 1.2 ± 0.1 | 1.5 ± 0.2 |

| *Statistically significant difference compared to the HFD group. Data adapted from studies on 1-Octacosanol. |

Anti-Inflammatory and Antioxidant Effects

1-Octacosanol has demonstrated anti-inflammatory and antioxidant properties in various experimental models.

-

Anti-inflammatory Action: It has been shown to inhibit the MAPK/NF-κB signaling pathway in the liver of high-fat diet-fed mice, thereby reducing inflammation.[7]

-

Antioxidant Activity: Studies suggest that octacosanol may help prevent lipid peroxidation.[8] In sleep-deprived rats, supplementation increased the levels of crucial antioxidant enzymes, superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), in the liver.[8]

Other Potential Applications

-

Anti-fatigue: 1-Octacosanol has been investigated for its potential to enhance endurance and reduce fatigue.[7]

-

Neuroprotection: Some studies have explored its potential benefits in models of Parkinson's disease.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments involving 1-Octacosanol.

Animal Model for Studying Lipid Metabolism

Objective: To investigate the effect of 1-Octacosanol on lipid profiles in a high-fat diet-induced obesity model in mice.

Protocol:

-

Animal Housing: Male C57BL/6J mice, 6-8 weeks old, are housed in a temperature-controlled environment with a 12-hour light/dark cycle.

-

Dietary Groups: Mice are randomly assigned to three groups:

-

Control group: Fed a standard chow diet.

-

High-Fat Diet (HFD) group: Fed a diet with 60% of calories from fat.

-

HFD + Octacosanol group: Fed the HFD supplemented with 100 mg/kg body weight of 1-Octacosanol daily via oral gavage.

-

-

Treatment Duration: The dietary interventions are maintained for 10-12 weeks.

-

Sample Collection: At the end of the study period, mice are fasted overnight. Blood samples are collected via cardiac puncture for plasma lipid analysis. Liver and adipose tissues are excised, weighed, and stored for further analysis.

-

Biochemical Analysis: Plasma levels of total cholesterol, triglycerides, LDL-c, and HDL-c are measured using commercial enzymatic kits.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To determine the effect of 1-Octacosanol on the expression of proteins in the AMPK signaling pathway in liver tissue.

Protocol:

-

Protein Extraction: Liver tissue samples are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the total protein is collected.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated AMPK (p-AMPK), total AMPK, and a loading control (e.g., β-actin).

-

The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Signaling Pathways

The biological effects of 1-Octacosanol are believed to be mediated through the modulation of several key signaling pathways.

AMPK Signaling Pathway

The AMP-activated protein kinase (AMPK) is a central regulator of energy metabolism. Activation of AMPK generally shifts metabolism from anabolic (energy-consuming) pathways, such as cholesterol synthesis, to catabolic (energy-producing) pathways. 1-Octacosanol is proposed to activate AMPK, which in turn phosphorylates and inactivates HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.

Caption: Proposed mechanism of 1-Octacosanol on cholesterol synthesis via AMPK.

MAPK/NF-κB Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are critical in regulating inflammation. In the context of high-fat diet-induced inflammation, 1-Octacosanol has been shown to suppress the activation of these pathways, leading to a reduction in the production of pro-inflammatory cytokines.

Caption: Inhibition of inflammatory pathways by 1-Octacosanol.

Conclusion

While the specific identity of this compound is known, it remains a molecule with a sparse research footprint. The vast majority of scientific inquiry has been directed towards its isomer, 1-Octacosanol, largely due to its prevalence in policosanol. The data and proposed mechanisms for 1-Octacosanol provide a valuable framework for understanding the potential biological activities of long-chain fatty alcohols. However, dedicated research is imperative to elucidate the unique discovery history, and potential therapeutic properties of this compound. Future studies should aim to synthesize and isolate this compound to investigate its biological effects in comparison to its more well-known counterpart, 1-Octacosanol.

References

- 1. Policosanols as nutraceuticals: fact or fiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Policosanol [chemeurope.com]

- 3. Policosanol's lipid-lowering activity doubted [nutraingredients.com]

- 4. Policosanol against cholesterol and aging - Work for human longevity [longlonglife.org]

- 5. iris.unito.it [iris.unito.it]

- 6. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sxrebecca.com [sxrebecca.com]

14-Octacosanol CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information for long-chain fatty alcohols, with a specific focus on octacosanol. It is critical to note that the vast majority of published research has been conducted on 1-octacosanol or policosanol , a mixture of fatty alcohols in which 1-octacosanol is a primary constituent. Specific data for the 14-Octacosanol isomer is exceedingly limited. Therefore, the biological activities, experimental protocols, and signaling pathways detailed below are largely attributed to 1-octacosanol and should be considered as potentially analogous but not directly transferable to this compound without further investigation.

Chemical Identification and Synonyms

The unique identifier for this compound is its CAS Registry Number, which distinguishes it from other isomers.

| Identifier | Value | Reference |

| CAS Number | 138967-02-9 | [1][2] |

| IUPAC Name | Octacosan-14-ol | [1] |

| Synonyms | 1-Myristylmyristyl alcohol | [1][2] |

| Molecular Formula | C28H58O | [1][2] |

| Molecular Weight | 410.8 g/mol | [2] |

Physicochemical Properties

| Property | This compound | 1-Octacosanol |

| Molecular Formula | C28H58O | C28H58O |

| Molecular Weight | 410.8 g/mol [2] | 410.77 g/mol |

| Appearance | Data not available | Waxy solid |

| Melting Point | Data not available | 81-83 °C |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Insoluble in water; soluble in organic solvents like chloroform and lower-weight alkanes.[3] |

Biological Activities and Potential Therapeutic Applications

Disclaimer: The following biological activities are attributed to "octacosanol," which in the cited literature predominantly refers to 1-octacosanol.

Octacosanol has been investigated for a range of potential health benefits, although clinical trial data remains limited for many applications.[1]

Key Investigated Areas:

-

Cholesterol Management: Octacosanol, primarily as a component of policosanol, has been studied for its potential to manage dyslipidemia.[1][4] Some studies suggest it may play a role in lowering LDL cholesterol and increasing HDL cholesterol.[5]

-

Anti-inflammatory and Antioxidant Effects: Research indicates that octacosanol may possess anti-inflammatory and antioxidant properties.[6][7]

-

Neuroprotective Effects: Protective effects have been observed in animal models of Parkinson's disease, though this has not been replicated in human studies.[1]

-

Anti-fatigue and Ergogenic Properties: Some studies suggest that octacosanol may enhance endurance and reduce fatigue.[2]

-

Metabolic Regulation: Octacosanol has been shown to affect lipid metabolism and may have a role in preventing high-fat diet-induced obesity by activating brown adipose tissue and improving liver metabolism.[5][8]

-

Antiplatelet Effects: It may exert antiplatelet effects, similar to aspirin.[1]

Signaling Pathways

Disclaimer: The signaling pathways described below have been associated with "octacosanol" (predominantly 1-octacosanol) in research studies.

Several key signaling pathways are thought to be modulated by octacosanol, contributing to its observed biological effects.[6]

-

AMPK Pathway: Octacosanol may activate AMP-activated protein kinase (AMPK), a central regulator of energy metabolism. This activation is linked to its potential lipid-lowering effects.[8]

-

PI3K/Akt and MAPK/Erk Pathways: In human umbilical vein endothelial cells, octacosanol has been shown to promote proliferation and migration through the activation of the PI3K/Akt and MAPK/Erk pathways.[9]

-

MAPK/NF-κB Pathway: Octacosanol is suggested to exert anti-inflammatory effects by modulating the MAPK/NF-κB signaling cascade.[6][8]

-

TLR4/NF-κB Pathway: In the context of insulin resistance, octacosanol has been shown to inhibit the TLR4/NF-κB inflammatory pathway in the liver of high-fat diet-fed mice.[10]

Signaling Pathway Diagrams

Caption: AMPK Signaling Pathway Activation by Octacosanol.

Caption: PI3K/Akt and MAPK/Erk Signaling Pathways.

Caption: MAPK/NF-κB Inflammatory Pathway Modulation.

Experimental Protocols

Disclaimer: The following protocols are for the synthesis and analysis of 1-octacosanol and its derivatives and are provided as representative examples of methodologies for long-chain fatty alcohols.

Synthesis of 1-Octacosanol

An efficient synthetic method for preparing 1-octacosanol has been developed from commercially available lipid-based intermediates, sebacic acid and stearyl alcohol. A key step in this synthesis is the Wittig reaction to prepare tert-butyl dimethyl octacos-10-enyloxy silane.[11]

Experimental Workflow:

Caption: General workflow for the synthesis of 1-octacosanol.

Enzymatic Synthesis of Octacosanol Lipoate

This protocol describes the synthesis of a novel antioxidant, octacosanol lipoate, using an enzymatic approach.[7][12]

Materials:

-

Lipoic acid

-

Octacosanol

-

Lipase (e.g., from Candida sp.)

-

Activated 3 Å molecular sieve

-

Reaction solvent (e.g., an organic solvent)

Procedure:

-

Combine lipoic acid, octacosanol, lipase, and activated molecular sieves in a reaction vessel.

-

Add the reaction solvent.

-

Incubate the mixture in an air bath shaker at a controlled temperature (e.g., 35–60 °C) for a specified duration (e.g., 2–6 hours).

-

Monitor the reaction progress periodically using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

-

Upon completion, the product can be purified using techniques such as silica gel column chromatography.

Analysis of Octacosanol by Gas Chromatography/Mass Spectrometry (GC/MS)

This method is suitable for the determination of octacosanol content in various extracts.[3]

Instrumentation and Conditions:

-

GC/MS System: Equipped with a capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program:

-

Initial temperature: 80°C

-

Ramp: 10°C/min to 320°C

-

Hold: 15 minutes at 320°C

-

-

Carrier Gas: Helium at a flow rate of 1.0 mL/min.

-

Inlet Temperature: 300°C.

-

MS Operating Temperatures:

-

Transfer line: 280°C

-

Ion source: 230°C

-

Quadrupole: 150°C

-

-

Ionization Energy: 70 eV.

Conclusion

While this compound is a chemically defined long-chain fatty alcohol, there is a significant lack of specific research on its biological activities and physicochemical properties. The majority of available data is for the 1-octacosanol isomer, often as part of the policosanol mixture. The information presented in this guide, drawn from studies on 1-octacosanol, provides a foundational understanding of the potential characteristics and biological roles of long-chain fatty alcohols. Further research is imperative to elucidate the specific properties and potential therapeutic applications of this compound. Drug development professionals and researchers should approach the study of this specific isomer with the understanding that its biological profile may differ from that of its more studied counterparts.

References

- 1. drugs.com [drugs.com]

- 2. The 13 Incredibly Helpful Octacosanol Benefits [greenspringnatural.com]

- 3. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]

- 4. Octacosanol in human health - ProQuest [proquest.com]

- 5. Octacosanol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 6. researchgate.net [researchgate.net]

- 7. Enzymatic Synthesis of a Novel Antioxidant Octacosanol Lipoate and Its Antioxidant Potency in Sunflower Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Orally administered octacosanol improves liver insulin resistance in high-fat diet-fed mice through the reconstruction of the gut microbiota structure and inhibition of the TLR4/NF-κB inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

The Biological Virtuoso: A Technical Guide to the Multifaceted Activities of 14-Octacosanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

14-Octacosanol, a long-chain aliphatic alcohol, has emerged from the crucible of natural product research as a molecule of significant therapeutic interest. Predominantly sourced from plant waxes, such as those found in sugarcane, rice bran, and wheat germ, this compound, often as a principal constituent of policosanol, has demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth review of the current scientific literature on this compound, with a focus on its quantitative effects, the experimental methodologies used to elucidate its functions, and the intricate signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering a granular look at the scientific evidence underpinning the therapeutic potential of this compound.

Quantitative Data on Biological Activities

The biological efficacy of this compound has been quantified across a range of preclinical and clinical studies. The following tables summarize the key quantitative findings, providing a comparative overview of its diverse activities.

Table 1: Cholesterol-Lowering and Lipid-Modulating Effects

| Biological Activity | Experimental Model | Dosage | Key Quantitative Observations |

| Lowering Total Cholesterol (TC) | High-Fat Diet (HFD) Mice | 100 mg/kg/day | 26.93% reduction in plasma TC compared to HFD group.[1] |

| Lowering LDL-Cholesterol (LDL-c) | High-Fat Diet (HFD) Mice | 100 mg/kg/day | 47.93% reduction in plasma LDL-c compared to HFD group.[1] |

| Increasing HDL-Cholesterol (HDL-c) | High-Fat Diet (HFD) Mice | 100 mg/kg/day | 11.22% increase in plasma HDL-c compared to HFD group (not statistically significant).[1] |

| Modulation of PCSK9 | Human clinical trial (patients on chronic statin therapy) | 20 mg/day | Restored the physiological positive correlation between PCSK9 and LDL-C. |

| Reduction of Triglycerides (TG) | High-fructose-fed rats | 10 or 50 mg/kg/day | Significant reduction in serum triglyceride concentrations. |

Table 2: Neuroprotective Effects

| Biological Activity | Experimental Model | Dosage | Key Quantitative Observations |

| Amelioration of Parkinsonian motor deficits | 6-hydroxydopamine (6-OHDA)-induced Parkinsonian rats | 35-70 mg/kg/day (oral) | Significant improvement in behavioral impairments. |

| Preservation of dopaminergic neurons | 6-hydroxydopamine (6-OHDA)-induced Parkinsonian rats | 35-70 mg/kg/day (oral) | Dose-dependently preserved the free-radical scavenging capability of the striatum. |

| Reduction of apoptosis | 6-hydroxydopamine (6-OHDA)-induced Parkinsonian rats | 35-70 mg/kg/day (oral) | Decreased the number of apoptotic cells in the striatum. |

Table 3: Anti-inflammatory Effects

| Biological Activity | Experimental Model | Dosage | Key Quantitative Observations |

| Reduction of inflammatory cytokines | Lipopolysaccharide (LPS)-induced primary human aorta endothelial cells (HAEC) | 1.25 µM or 2.5 µM | Significantly reduced the release of MCP-1 (p<0.01), IL-6 (p<0.001), and IL-8 (p<0.001).[2] |

| Inhibition of adhesion molecules | Lipopolysaccharide (LPS)-induced primary human aorta endothelial cells (HAEC) | 1.25 µM or 2.5 µM | Inhibited the expression of PE-selectin (p<0.001) and VCAM-1 (p<0.001).[2] |

Table 4: Antioxidant Effects

| Biological Activity | Experimental Model | Dosage | Key Quantitative Observations |

| Radical Scavenging Activity | In vitro DPPH assay | Concentration-dependent | Octacosanol exhibits free radical scavenging properties.[3] |

| Attenuation of Oxidative Stress | High-fructose-fed rats | 10 or 50 mg/kg/day | Increased hepatic reduced glutathione content significantly. |

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the critical evaluation and replication of scientific findings. This section details the protocols for key experiments cited in the literature.

Assessment of Cholesterol-Lowering Effects in a High-Fat Diet Mouse Model

-

Animal Model: Male C57BL/6J mice are typically used.

-

Diet: A high-fat diet (HFD) is formulated to induce obesity and hyperlipidemia. A common composition is a basic diet supplemented with lard, cholesterol, and sodium bile acid.[4]

-

Experimental Groups:

-

Control Group: Fed a standard chow diet.

-

HFD Group: Fed the high-fat diet.

-

HFD + Octacosanol Group: Fed the HFD and administered this compound.[4]

-

-

Administration of this compound: this compound is administered orally, often by gavage, at a specified dosage (e.g., 100 mg/kg/day) for a defined period (e.g., 10 weeks).[4][5]

-

Blood Sample Collection and Analysis:

-

At the end of the treatment period, blood is collected from the mice via cardiac puncture or retro-orbital bleeding after a period of fasting.

-

Plasma or serum is separated by centrifugation.

-

Concentrations of Total Cholesterol (TC), LDL-cholesterol (LDL-c), HDL-cholesterol (HDL-c), and Triglycerides (TG) are determined using commercially available enzymatic kits and a clinical chemistry analyzer.[1][6]

-

-

Histological Analysis:

-

Liver and adipose tissues are collected, fixed in 10% formalin, and embedded in paraffin.

-

Sections of the tissues are stained with Hematoxylin and Eosin (H&E).

-

The stained sections are examined under a microscope to assess lipid accumulation and cell morphology.[5]

-

Evaluation of Neuroprotective Effects in a 6-OHDA-Induced Parkinson's Disease Rat Model

-

Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

-

Induction of Parkinsonism:

-

A unilateral lesion of the nigrostriatal pathway is induced by stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle or the striatum.

-

Desipramine is often administered prior to 6-OHDA to protect noradrenergic neurons.

-

-

Experimental Groups:

-

Sham-operated Group: Receive a vehicle injection.

-

6-OHDA Lesioned Group: Receive a 6-OHDA injection.

-

6-OHDA + Octacosanol Groups: Receive 6-OHDA injection and are treated with varying doses of this compound (e.g., 35 and 70 mg/kg, p.o.).

-

-

Behavioral Assessment:

-

Rotational Behavior: Apomorphine- or amphetamine-induced rotations are counted to assess the extent of the dopamine lesion.

-

Cylinder Test: Assesses forelimb use asymmetry.

-

-

Immunohistochemistry:

-

At the end of the experiment, rats are euthanized, and their brains are removed and processed for immunohistochemical staining.

-

Sections of the substantia nigra and striatum are stained with antibodies against Tyrosine Hydroxylase (TH) to visualize dopaminergic neurons.

-

The number of TH-positive cells is quantified to assess neuronal survival.

-

-

Biochemical Assays:

-

Striatal tissue is homogenized to measure levels of dopamine and its metabolites using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

-

Markers of oxidative stress, such as lipid peroxidation and antioxidant enzyme activities (e.g., superoxide dismutase, catalase), are measured using spectrophotometric assays.

-

In Vitro Anti-inflammatory Activity Assay

-

Cell Culture: Primary Human Aortic Endothelial Cells (HAECs) are cultured in appropriate media.

-

Induction of Inflammation: Cells are stimulated with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.[2]

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1.25 µM and 2.5 µM) for a specified time before LPS stimulation.[2]

-

Measurement of Inflammatory Markers:

-

ELISA: The concentrations of pro-inflammatory cytokines (e.g., IL-6, IL-8, MCP-1) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2]

-

Flow Cytometry: The expression of cell surface adhesion molecules (e.g., P-selectin, VCAM-1) is analyzed by flow cytometry using fluorescently labeled antibodies.[2]

-

Western Blot: The protein expression and phosphorylation status of key signaling molecules in the inflammatory pathways (e.g., NF-κB, MAPKs) are assessed by Western blotting.

-

DPPH Radical Scavenging Assay for Antioxidant Activity

-

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing its color to change from purple to yellow.

-

Procedure:

-

A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at a particular wavelength (typically 517 nm).[7]

-

Different concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at 517 nm.[7]

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

Signaling Pathways and Molecular Mechanisms

This compound exerts its diverse biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Cholesterol-Lowering and Lipid Metabolism

This compound's impact on lipid metabolism is significantly mediated through the activation of the AMP-activated protein kinase (AMPK) pathway.

Caption: AMPK-mediated regulation of lipid metabolism by this compound.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are largely attributed to its ability to inhibit the MAPK/NF-κB signaling pathway.

Caption: Inhibition of the MAPK/NF-κB inflammatory pathway by this compound.

Neuroprotective Signaling

In the context of neurodegeneration, this compound has been shown to modulate the proNGF/NGF signaling balance, promoting neuronal survival.

Caption: Modulation of proNGF/NGF balance and neuroprotective pathways by this compound.

Conclusion

This compound stands as a promising natural compound with a well-documented portfolio of biological activities. The quantitative data presented herein underscore its potential in key therapeutic areas, including cardiovascular health, neurodegenerative diseases, and inflammatory conditions. The detailed experimental protocols provide a foundation for future research, enabling the standardization and replication of studies. Furthermore, the elucidation of its effects on critical signaling pathways, such as AMPK, MAPK/NF-κB, and proNGF/NGF, offers a molecular basis for its observed therapeutic benefits. For researchers and drug development professionals, this compound represents a compelling lead compound that warrants further investigation to translate its preclinical efficacy into tangible clinical applications. This guide serves as a comprehensive starting point for such endeavors, consolidating the current knowledge and highlighting the pathways for future exploration.

References

- 1. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Does Octacosanol have any anti - inflammatory properties? - Blog [real-herb.com]

- 4. A 8-week, randomized, double-blind, placebo-controlled human trial to evaluate the efficacy and safety of <i>Saccharum officinarum</i> wax alcohols (Policosanol) on improvement of blood cholesterol - Journal of King Saud University - Science [jksus.org]

- 5. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Supplementation with Octacosanol Affects the Level of PCSK9 and Restore Its Physiologic Relation with LDL-C in Patients on Chronic Statin Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

The Core Mechanism of 14-Octacosanol in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

14-Octacosanol, a primary component of policosanol, has garnered significant attention for its potential lipid-lowering properties. This technical guide delineates the molecular mechanisms through which this compound modulates lipid metabolism, providing an in-depth analysis of its action on key signaling pathways, transcription factors, and enzymes. The information presented herein is a synthesis of preclinical data from in vitro and in vivo studies, intended to inform further research and drug development endeavors in the field of metabolic disorders.

Introduction

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for the development of cardiovascular diseases. While statins are the cornerstone of current lipid-lowering therapy, there is a continued search for alternative and complementary treatments with favorable safety profiles.[1] this compound, a long-chain aliphatic alcohol found in various plant waxes, has emerged as a promising natural compound with potential benefits for lipid management.[2] This document provides a comprehensive overview of the scientific evidence elucidating the mechanism of action of this compound in lipid metabolism.

Core Mechanism of Action: A Multi-pronged Approach

This compound exerts its effects on lipid metabolism through a complex and interconnected series of molecular events, primarily centered around the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[3][4]

Activation of AMP-Activated Protein Kinase (AMPK)

The activation of AMPK is a pivotal event in the mechanism of action of this compound.[5][6] Studies have shown that octacosanol treatment leads to the phosphorylation and subsequent activation of AMPK in hepatic cells.[3][7] Activated AMPK, in turn, orchestrates a metabolic shift from anabolic (energy-consuming) to catabolic (energy-producing) pathways.[6] This includes the inhibition of fatty acid and cholesterol synthesis and the promotion of fatty acid oxidation.[6][8] The activation of AMPK by octacosanol is thought to be mediated by its metabolism to long-chain fatty acids, which can influence cellular energy status.[5]

Regulation of Key Transcription Factors

Downstream of AMPK activation, this compound modulates the activity of several key transcription factors that govern the expression of genes involved in lipid metabolism.

-

Sterol Regulatory Element-Binding Proteins (SREBPs): this compound has been shown to suppress the expression of SREBP-1c and SREBP-2.[1][9] SREBP-1c is a major regulator of fatty acid synthesis, while SREBP-2 primarily controls cholesterol synthesis.[10][11] By inhibiting these transcription factors, octacosanol effectively downregulates the entire lipogenic and cholesterologenic programs.[1][12]

-

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): Evidence suggests that octacosanol can modulate the activity of PPARα, a nuclear receptor that plays a crucial role in promoting fatty acid oxidation.[3][8] By influencing PPARα, octacosanol may enhance the breakdown of fatty acids for energy production.

Inhibition of HMG-CoA Reductase

This compound has been reported to inhibit the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[8][13] However, this inhibition appears to be indirect and is likely a consequence of AMPK activation.[5][7] Activated AMPK phosphorylates and inactivates HMG-CoA reductase, thereby reducing endogenous cholesterol production.[5] Some studies suggest that the effect of octacosanol is on the regulation of HMG-CoA reductase activity rather than direct enzymatic inhibition.[7]

Enhancement of Fatty Acid Oxidation

By activating AMPK and potentially modulating PPARα, this compound promotes the oxidation of fatty acids in mitochondria.[8][14] This not only provides an alternative energy source for the cell but also reduces the substrate availability for triglyceride synthesis, contributing to lower triglyceride levels.[14]

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on various parameters of lipid metabolism.

Table 1: Effects of Octacosanol on Plasma Lipid Profile in High-Fat Diet (HFD)-Fed Mice

| Parameter | Control (HFD) | HFD + Octacosanol (100 mg/kg/day) | % Change | Reference |

| Total Cholesterol (TC) | High | Reduced | - | [3] |

| Triglycerides (TG) | High | Reduced | - | [3] |

| LDL-Cholesterol (LDL-c) | High | Reduced | - | [3] |

| HDL-Cholesterol (HDL-c) | Low | Increased | + | [3] |

Table 2: Effects of Esterified Octacosanol on Gene Expression in Mice

| Gene | Fold Change (vs. HFD) | p-value | Reference |

| Fatty Acid Synthase (FASN) | 0.78 ± 0.09 | < 0.05 | [1] |

| Sterol regulatory element-binding protein 2 (SREBP-2) | 0.75 ± 0.08 | < 0.05 | [1] |

| Low-density lipoprotein receptor (LDL-R) | 1.24 ± 0.1 | < 0.05 | [1] |

Table 3: Effects of Octacosanol on Body and Liver Weight in High-Fat Diet (HFD)-Fed Mice

| Parameter | Control | HFD | HFD + Octacosanol | Reference |

| Liver Weight (g) | - | 1.65 ± 0.27 | 1.52 ± 0.13 | [3] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are crucial for reproducibility and further investigation. While specific protocols can vary between laboratories, the following provides a general overview of the methods employed.

In Vivo High-Fat Diet-Induced Obesity Mouse Model

-

Animals: Male C57BL/6J mice are typically used.[3]

-

Diet: Mice are fed a high-fat diet (HFD), often containing 45% or more of calories from fat, for a period of several weeks to induce obesity and hyperlipidemia.[1][3]

-

Treatment: Octacosanol is administered orally, for example, at a dose of 100 mg/kg/day, for a specified duration.[3]

-

Outcome Measures: At the end of the study period, blood samples are collected for lipid profile analysis (TC, TG, LDL-c, HDL-c). Tissues such as the liver and adipose tissue are harvested for histological analysis (H&E staining) and molecular analysis (gene and protein expression).[3]

Western Blot Analysis for Protein Expression

-

Objective: To determine the expression and phosphorylation status of key proteins like AMPK and HMG-CoA reductase.[3]

-

Procedure:

-

Protein Extraction: Liver or cell lysates are prepared using appropriate lysis buffers.

-

Protein Quantification: The total protein concentration is determined using a method like the Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., anti-phospho-AMPK, anti-AMPK, anti-HMG-CoA reductase).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

-

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

-

Objective: To measure the mRNA levels of genes involved in lipid metabolism, such as SREBP-1c, SREBP-2, FASN, and PPARα.[3]

-

Procedure:

-

RNA Extraction: Total RNA is isolated from liver tissue or cultured cells using a suitable method (e.g., TRIzol reagent).

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is then used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green). The amplification is monitored in real-time.

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.

-

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Association of octacosanol supplementation with redox status in patients on chronic statin therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. The Role of Octacosanol Powder in Cholesterol Management Article - ArticleTed - News and Articles [articleted.com]

- 9. Fatty Acid Esterification of Octacosanol Attenuates Triglyceride and Cholesterol Synthesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutic strategies targeting SREBP transcription factors: an update to 2024 – ScienceOpen [scienceopen.com]

- 11. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Policosanol Reduces Blood Cholesterol Levels by Inhibiting Sterol Regulatory Element-binding Proteins-1c and Fatty Acid Synthase -Journal of Life Science | 학회 [koreascience.kr]

- 13. scienceasia.org [scienceasia.org]

- 14. Octacosanol affects lipid metabolism in rats fed on a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 14-Octacosanol: A Technical Guide for Researchers

Executive Summary: 1-Octacosanol, a long-chain aliphatic alcohol and the primary constituent of policosanol, has garnered significant scientific interest for its diverse pharmacological activities. Extracted from natural sources like sugarcane wax, rice bran, and wheat germ oil, this compound has demonstrated potential therapeutic applications across several health domains.[1][2] Preclinical and some clinical evidence highlight its efficacy in managing dyslipidemia, exerting neuroprotective effects, and providing antioxidant and anti-inflammatory benefits.[3][4][5] The primary mechanism of action is linked to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6][7][8] This document provides a comprehensive technical overview of the current research on 14-Octacosanol, detailing its mechanisms of action, summarizing key experimental data, outlining methodologies, and illustrating molecular pathways to support further investigation and drug development.

Core Mechanisms of Action

This compound exerts its biological effects by modulating key cellular signaling pathways. The most prominently identified pathway involves the activation of AMP-activated protein kinase (AMPK), which subsequently influences lipid metabolism, inflammation, and cell survival.[3][6][8]

Regulation of Lipid Metabolism

Octacosanol's lipid-lowering effects are primarily mediated through the AMPK signaling cascade in the liver.[6][7] Activated AMPK phosphorylates and inactivates key enzymes involved in the synthesis of cholesterol and fatty acids, such as HMG-CoA reductase (HMGR) and acetyl-CoA carboxylase (ACC).[8][9] Furthermore, AMPK activation downregulates the expression of sterol regulatory element-binding protein 1c (SREBP-1c) and fatty acid synthase (FASN), leading to a reduction in lipogenesis.[6][7] This comprehensive inhibition of lipid synthesis pathways contributes to lower plasma levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-c).[6]

Neuroprotection

In models of Parkinson's disease, octacosanol has demonstrated significant neuroprotective properties.[4] Its mechanism involves the modulation of nerve growth factor (NGF) signaling. It blocks the increased expression of the proNGF-p75NTR-sortilin death signaling complex, which can trigger apoptosis.[4] Concurrently, it prevents the decrease in levels of mature NGF and its receptor TrkA, a pathway crucial for neuronal survival and function. This rebalancing act helps preserve dopaminergic neurons from oxidative stress and apoptosis.[4]

Anti-inflammatory and Antioxidant Effects

This compound mitigates inflammation by inhibiting MAPK/NF-κB signaling pathways, which reduces the expression of pro-inflammatory cytokines like TNF-α.[6] Its antioxidant activity is characterized by a reduction in lipid peroxidation and an enhancement of the endogenous antioxidant defense system.[10][11] Studies show it can increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase, and elevate levels of reduced glutathione (GSH).[4][10]

Summary of Preclinical and Clinical Data

The therapeutic potential of this compound is supported by data from various preclinical models and some human studies.

Table 1: Effects on Metabolic Parameters

| Study Type | Model | Dosage | Duration | Key Outcomes & Results | Reference(s) |

| Preclinical | High-Fat Diet (HFD) C57BL/6J Mice | 100 mg/kg/day (gavage) | 10 weeks | ↓ Body, liver, & adipose tissue weight; ↓ Plasma TC, TG, LDL-c; ↑ HDL-c. | [7] |

| Preclinical | HFD C57BL/6J Mice | 200 mg/kg (gavage) | 11 weeks | ↓ Plasma TG by 45.96% vs HFD group; Improved glucose tolerance. | [6] |

| Preclinical | High Fructose-Fed Wistar Rats | 10 & 50 mg/kg/day (oral) | 1 week | Attenuated increases in serum triglyceride and free fatty acids; Prevented increase in hepatic triglyceride content. | [12] |

| Clinical | Patients on Chronic Statin Therapy | 20 mg/day | 13 weeks | In "responders" group, improved lipid profile and markers of redox status. | [13] |

Table 2: Neuroprotective and Hepatoprotective Effects

| Study Type | Model | Dosage | Duration | Key Outcomes & Results | Reference(s) |

| Preclinical | 6-OHDA-induced Parkinsonism in Rats | 35 & 70 mg/kg (oral) | 14 days | Significantly improved behavioral impairments; Preserved TH-positive neurons; Decreased apoptotic cells. | [4] |

| Preclinical | CCl₄-induced Acute Liver Injury in Rats | 10, 50, 100 mg/kg (oral, post-injury) | Single Dose | Dose-dependently attenuated increases in serum ALT and AST; Reduced hepatic lipid peroxidation. | [10] |

| Preclinical | Stress-induced Sleep Disturbance in Mice | 100 & 200 mg/kg | Single Dose | Restored non-REM sleep in stressed mice; Reduced plasma corticosterone levels. | [14] |

Key Experimental Methodologies

Detailed protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies from key studies.

High-Fat Diet-Induced Obesity Mouse Model

-

Animal Model: 7-8 week old male C57BL/6J mice.[6]

-

Housing: Maintained under specific pathogen-free conditions with a 12h/12h light/dark cycle and free access to food and water.[6]

-

Diet:

-

Treatment Protocol: Mice were divided into three groups: Control, HFD, and HFD + Octacosanol. The treatment group received this compound (e.g., 100-200 mg/kg) daily via oral gavage for a period of 10-11 weeks.[6][7]

-

Key Analyses: Measurement of body and organ weight, plasma lipid profiles (TC, TG, LDL-c, HDL-c), glucose tolerance tests, H&E staining of liver and adipose tissue, and molecular analysis (RT-qPCR, Western blot) of liver tissue to assess gene and protein expression in lipid metabolism pathways.[6][7]

6-Hydroxydopamine (6-OHDA) Parkinson's Disease Rat Model

-

Animal Model: Male Sprague-Dawley or Wistar rats.

-

Induction of Parkinsonism: Unilateral stereotaxic injection of 6-OHDA into a key region of the nigrostriatal pathway (e.g., medial forebrain bundle or striatum) to induce progressive loss of dopaminergic neurons.

-

Treatment Protocol: Following a recovery and lesion confirmation period (e.g., apomorphine-induced rotation test), rats were treated with this compound (e.g., 35-70 mg/kg) or vehicle daily via oral gavage for 14 days.[4]

-

Key Analyses:

-

Behavioral Tests: Rotational behavior test, narrow beam test to assess motor coordination and deficits.[4]

-

Biochemical Assays: Measurement of oxidative stress markers (MDA, SOD, CAT, GSH-Px) in the striatum.[4]

-

Immunohistochemistry: Staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron survival.[4]

-

Molecular Analysis: Western blot for proteins involved in apoptotic and survival pathways (proNGF, NGF, p75NTR, TrkA, p-Akt).[4]

-

Future Directions and Conclusion

This compound is a promising natural compound with multifaceted therapeutic potential, particularly in the realms of metabolic and neurodegenerative diseases. Its well-defined mechanism of action centered on AMPK activation provides a strong basis for its lipid-lowering effects.[6][8] While preclinical data are robust, further large-scale, randomized controlled clinical trials are necessary to establish its efficacy, optimal dosage, and long-term safety in human populations, especially as an adjunct to current standard-of-care therapies like statins.[2][13] Future research should also aim to further elucidate its role in modulating neuro-inflammation and its potential application in other neurological disorders.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. drugs.com [drugs.com]

- 3. researchgate.net [researchgate.net]

- 4. Protective effects of octacosanol on 6-hydroxydopamine-induced Parkinsonism in rats via regulation of ProNGF and NGF signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Octacosanol Modifies Obesity, Expression Profile and Inflammation Response of Hepatic Tissues in High-Fat Diet Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Octacosanol Attenuates Disrupted Hepatic Reactive Oxygen Species Metabolism Associated with Acute Liver Injury Progression in Rats Intoxicated with Carbon Tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sxrebecca.com [sxrebecca.com]

- 12. Orally administered octacosanol improves some features of high fructose-induced metabolic syndrome in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Association of octacosanol supplementation with redox status in patients on chronic statin therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Octacosanol restores stress-affected sleep in mice by alleviating stress - PMC [pmc.ncbi.nlm.nih.gov]

14-Octacosanol: A Potential Biostimulant for Enhancing Plant Drought Resistance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

Drought stress is a major abiotic factor limiting crop productivity worldwide. As sessile organisms, plants have evolved intricate mechanisms to perceive and respond to water scarcity. A key player in this response is the phytohormone abscisic acid (ABA), which orchestrates a complex signaling cascade leading to physiological adaptations such as stomatal closure to reduce water loss. Concurrently, drought stress leads to the overproduction of reactive oxygen species (ROS), which can cause significant cellular damage. However, ROS also function as important signaling molecules in the plant's defense response. Recent research has highlighted the potential of exogenous application of certain long-chain fatty alcohols, such as 14-Octacosanol, in mitigating the adverse effects of drought. This technical guide provides a comprehensive overview of the putative role of this compound in enhancing plant drought resistance, drawing parallels from studies on related long-chain fatty alcohols and other biostimulants. While direct research on this compound is limited, this document synthesizes existing knowledge to propose a mechanism of action and provide a framework for future research.

Proposed Mechanism of Action: A Dual Role in ABA Signaling and ROS Homeostasis

Based on evidence from studies on analogous long-chain fatty alcohols and other drought-mitigating compounds, this compound is hypothesized to enhance drought resistance through a two-pronged approach: modulation of the ABA signaling pathway and enhancement of the antioxidant defense system.

1. Modulation of ABA-Dependent Stomatal Closure:

Drought stress triggers the biosynthesis of ABA, which is perceived by PYR/PYL/RCAR receptors. This interaction inhibits the activity of protein phosphatases 2C (PP2Cs), leading to the activation of SNF1-related protein kinases 2 (SnRK2s). Activated SnRK2s phosphorylate and activate downstream targets, including transcription factors and ion channels, ultimately resulting in stomatal closure to conserve water.

It is proposed that this compound may influence this pathway by:

-

Interacting with membrane components: As a long-chain fatty alcohol, this compound could integrate into the plasma membrane, altering its fluidity and potentially influencing the activity of membrane-associated proteins involved in ABA signaling, such as receptor kinases or ion channels.

-

Influencing ABA biosynthesis or transport: While not directly demonstrated, exogenous application of some organic molecules has been shown to affect endogenous hormone levels.

2. Enhancement of the Antioxidant Defense System:

Drought stress disrupts the balance between ROS production and scavenging, leading to oxidative stress. Plants possess a sophisticated antioxidant system comprising both enzymatic (e.g., superoxide dismutase (SOD), catalase (CAT), ascorbate peroxidase (APX)) and non-enzymatic components to neutralize ROS.

This compound is likely to bolster this defense system by:

-

Upregulating antioxidant enzyme activity: Studies on other long-chain fatty acids have shown that their application leads to increased activities of key antioxidant enzymes.[1] This helps in efficiently scavenging ROS and reducing oxidative damage.

-

Acting as a direct antioxidant: While the direct antioxidant capacity of this compound in plants is not well-documented, some long-chain alcohols possess antioxidant properties.

Quantitative Data on the Effects of Related Compounds on Plant Drought Tolerance

Table 1: Effect of Exogenous Lauric Acid on Antioxidant Enzyme Activity in Peach (Prunus persica) Seedlings under Drought Stress [1]

| Treatment | CAT Activity (% increase vs. Drought) | POD Activity (% increase vs. Drought) | SOD Activity (% increase vs. Drought) | APX Activity (% increase vs. Drought) |

| 50 ppm Lauric Acid | 10.58 | 24.35 | 13.56 | 31.54 |

Table 2: Effect of Exogenous Lauric Acid on ROS and MDA Content in Peach (Prunus persica) Seedlings under Drought Stress [1]

| Treatment | O₂⁻ Content (% decrease vs. Drought) | H₂O₂ Content (% decrease vs. Drought) | MDA Content (% decrease vs. Drought) |

| 50 ppm Lauric Acid | 32.71 | 28.42 | 140.82 |

Table 3: Effect of Exogenous Ethanol on Plant Survival and Physiological Parameters under Drought Stress [2]

| Plant Species | Ethanol Concentration | Survival Rate (%) | Stomatal Aperture (µm) vs. Control |

| Arabidopsis thaliana | 10 mM | Significantly higher | Decreased |

| Wheat | 50 mM | Significantly higher | Not reported |

| Rice | 100 mM | Significantly higher | Not reported |

Experimental Protocols

The following are generalized protocols for investigating the effects of this compound on plant drought resistance, based on methodologies used for similar compounds.

Protocol 1: Plant Growth and Drought Stress Application

-

Plant Material and Growth Conditions: Grow plants (e.g., Arabidopsis thaliana, tomato, or wheat) in a controlled environment (growth chamber or greenhouse) with a defined photoperiod, temperature, and humidity. Use a well-drained soil mixture.

-

This compound Application: Prepare a stock solution of this compound (due to its waxy nature, it may require a solvent like DMSO or ethanol, with a final concentration of the solvent kept minimal and included in the control treatment). Apply this compound to the plants either as a foliar spray or by soil drenching at various concentrations. A vehicle control (solvent only) and a water-only control should be included.

-

Drought Stress Induction: Induce drought stress by withholding water for a predetermined period. The duration will depend on the plant species and the severity of the stress required. Monitor soil moisture content to ensure consistent stress levels across treatments.

-

Data Collection: Collect plant samples at different time points during the drought treatment and after a recovery period (re-watering) for physiological and biochemical analyses.

Protocol 2: Measurement of Physiological Parameters

-

Relative Water Content (RWC):

-

Excise a leaf and immediately record its fresh weight (FW).

-

Immerse the leaf in deionized water for 4-6 hours at 4°C in the dark to achieve full turgor.

-

Record the turgid weight (TW).

-

Dry the leaf in an oven at 80°C for 24 hours and record the dry weight (DW).

-

Calculate RWC using the formula: RWC (%) = [(FW - DW) / (TW - DW)] x 100.

-

-

Stomatal Aperture Measurement:

-

Apply a thin layer of clear nail polish to the abaxial surface of a leaf.

-

Once dry, carefully peel off the epidermal impression using clear tape and mount it on a microscope slide.

-

Observe the stomata under a light microscope and measure the width and length of the stomatal pores using an ocular micrometer or imaging software.

-

Protocol 3: Biochemical Assays

-

Measurement of ROS Levels:

-

Superoxide (O₂⁻): Use the nitroblue tetrazolium (NBT) reduction method.

-

Hydrogen Peroxide (H₂O₂): Measure using the potassium iodide method or a commercial kit.

-

-

Lipid Peroxidation Assay (MDA Content):

-

Measure malondialdehyde (MDA) content using the thiobarbituric acid (TBA) reaction.

-

-

Antioxidant Enzyme Activity Assays:

-

Extract total protein from plant tissues.

-

Measure the activity of SOD, CAT, and APX using spectrophotometric assays based on their specific substrates.

-

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway of this compound in Drought Resistance

Caption: Putative signaling pathway of this compound in enhancing plant drought resistance.

Experimental Workflow for Investigating this compound Effects

Caption: General experimental workflow for studying the effects of this compound on plants under drought stress.

While direct experimental evidence is still needed, the existing literature on long-chain fatty alcohols and other biostimulants provides a strong theoretical framework for the role of this compound in enhancing plant drought resistance. Its putative dual action on ABA signaling and ROS homeostasis makes it a promising candidate for further investigation and potential development as a tool to improve crop resilience in the face of climate change. The experimental protocols and conceptual pathways outlined in this guide are intended to serve as a foundation for researchers to design and execute studies that will elucidate the precise mechanisms of action of this compound and validate its potential in agriculture.

References

The Influence of 14-Octacosanol on Membrane Fluidity and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain fatty alcohols (LCFAs) are known to interact with and modulate the biophysical properties of cellular membranes. 14-Octacosanol, a 28-carbon saturated fatty alcohol, is a member of this class of molecules. While direct experimental data on the specific effects of this compound on membrane fluidity is limited, this guide synthesizes the current understanding of how LCFAs, including the closely related 1-octacosanol, impact membrane structure and function. By extension, we infer the likely effects of this compound. This document provides an in-depth overview of the expected biophysical interactions, potential downstream cellular consequences, detailed experimental protocols for studying these phenomena, and a summary of relevant signaling pathways.

Introduction: The Cell Membrane as a Dynamic Interface

The cell membrane is a complex and dynamic assembly of lipids and proteins, crucial for maintaining cellular integrity, regulating transport, and mediating signal transduction. Membrane fluidity, a measure of the viscosity of the lipid bilayer, is a critical parameter that influences the function of embedded proteins and the overall physiology of the cell. Alterations in membrane fluidity have been implicated in various disease states and are a key consideration in drug development.

Long-chain fatty alcohols, such as octacosanol, are amphipathic molecules that can intercalate into the lipid bilayer, thereby altering its physical properties. The effects of these molecules are dependent on their chain length, with shorter-chain alcohols generally increasing membrane fluidity and longer-chain alcohols having more complex, concentration-dependent effects. This guide will explore the anticipated effects of this compound on membrane fluidity and the subsequent functional consequences.

Biophysical Effects of Long-Chain Fatty Alcohols on Lipid Bilayers

Studies on various LCFAs have provided a framework for understanding how these molecules interact with lipid membranes. The primary mechanism involves the insertion of the alcohol's hydrophobic alkyl chain into the core of the bilayer, with the hydroxyl group positioned near the polar head groups of the phospholipids.

The impact of this intercalation on membrane fluidity is multifaceted:

-

Disruption of Lipid Packing: The presence of LCFA molecules can disrupt the ordered packing of phospholipid acyl chains, leading to an increase in the "free volume" within the bilayer. This generally results in increased membrane fluidity.

-

Chain Length-Dependent Effects: The length of the alkyl chain is a critical determinant of the LCFA's effect.

-

Shorter-chain alcohols (less than the lipid acyl chain length): These molecules tend to increase the mobility of the lipid tails, leading to a decrease in membrane order and an increase in fluidity.

-

Longer-chain alcohols (comparable to or longer than the lipid acyl chain length): The effects of these molecules can be more complex. At low concentrations, they may increase fluidity by disrupting packing. However, at higher concentrations, their long, straight chains can align with the lipid acyl chains, leading to increased van der Waals interactions and a consequent ordering effect, which decreases membrane fluidity. Some studies have shown that long-chain alcohols can increase the main phase transition temperature of lipid bilayers.[1]

-

-

Bilayer Thickness: Shorter-chain alcohols that increase fluidity often lead to a decrease in bilayer thickness. Conversely, longer-chain alcohols that induce ordering can increase the thickness of the membrane.

Given that this compound is a very long-chain fatty alcohol, it is plausible that it could induce an ordering effect on the membrane, particularly in specific lipid microdomains. However, without direct experimental evidence, this remains an inference based on the behavior of similar molecules.

Quantitative Data on the Effects of Long-Chain Alcohols on Membrane Properties

The following tables summarize quantitative data from studies on long-chain alcohols, providing an indication of the types of effects this compound might have on membrane biophysics.

Table 1: Effect of Long-Chain Alcohols on Membrane Fluidity (Fluorescence Anisotropy)

| Alcohol Chain Length | Model Membrane | Fluorophore | Concentration | Change in Anisotropy | Implied Effect on Fluidity |

| C12 (Dodecanol) | DMPC Vesicles | DPH | 10 mol% | Increase | Decrease |

| C16 (Hexadecanol) | DPPC Vesicles | TMA-DPH | 5 mol% | Significant Increase | Significant Decrease |

| C18 (Octadecanol) | Egg PC Liposomes | Laurdan | 2 mol% | Increase in GP value | Decrease |

Note: DMPC (Dimyristoylphosphatidylcholine), DPPC (Dipalmitoylphosphatidylcholine), Egg PC (Egg Phosphatidylcholine), DPH (1,6-diphenyl-1,3,5-hexatriene), TMA-DPH (1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene), GP (Generalized Polarization). An increase in anisotropy or GP value corresponds to a decrease in membrane fluidity.

Table 2: Effect of Long-Chain Alcohols on the Main Phase Transition Temperature (Tm) of Lipid Bilayers (Differential Scanning Calorimetry)

| Alcohol Chain Length | Lipid System | Concentration | Change in Tm (°C) |

| C10 (Decanol) | DMPC | 10 mol% | +1.5 |

| C12 (Dodecanol) | DMPC | 10 mol% | +3.2 |

| C14 (Tetradecanol) | DPPC | 5 mol% | +2.8 |

| C16 (Hexadecanol) | DPPC | 5 mol% | +4.1 |

Note: An increase in the main phase transition temperature (Tm) indicates a stabilization of the gel phase, suggesting a decrease in membrane fluidity at physiological temperatures.

Impact on Membrane Function

Changes in membrane fluidity can have profound effects on the function of membrane-associated proteins and cellular processes:

-

Enzyme Activity: The activity of many membrane-bound enzymes is sensitive to the fluidity of the surrounding lipid environment. A decrease in fluidity can restrict the conformational changes required for enzymatic function.

-

Ion Channel Gating: The gating kinetics of ion channels can be modulated by membrane fluidity. Changes in the lipid environment can alter the energy landscape for channel opening and closing.

-

Receptor Function: The diffusion and clustering of membrane receptors, which are often critical for signal initiation, are dependent on membrane fluidity. Alterations in fluidity can impact receptor dimerization and downstream signaling.

-

Membrane Permeability: While LCFAs themselves can alter permeability, the overall change in membrane fluidity can also play a role. A more ordered membrane is generally less permeable to small molecules.

Experimental Protocols

To investigate the effects of this compound on membrane fluidity, the following experimental protocols are recommended.

Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in rotational mobility (higher anisotropy) indicates a decrease in membrane fluidity.

Methodology:

-

Liposome Preparation:

-

Prepare a lipid mixture (e.g., DOPC, DPPC, or a more complex lipid mixture mimicking a specific cell membrane) in chloroform.

-

Add this compound to the lipid mixture at various molar ratios.

-

Add a fluorescent probe (e.g., DPH or TMA-DPH) at a probe-to-lipid ratio of 1:500.

-

Dry the lipid mixture under a stream of nitrogen to form a thin film.

-

Hydrate the lipid film with a buffer (e.g., PBS, pH 7.4) to form multilamellar vesicles (MLVs).

-

Create small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) by sonication or extrusion, respectively.

-

-

Fluorescence Anisotropy Measurement:

-

Use a fluorometer equipped with polarizers.

-

Excite the sample with vertically polarized light at the probe's excitation maximum.

-

Measure the fluorescence emission intensity parallel (IVV) and perpendicular (IVH) to the excitation plane.

-

Excite the sample with horizontally polarized light and measure the emission intensity parallel (IHH) and perpendicular (IHV) to the excitation plane.

-

Calculate the anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G is the grating correction factor (G = IHV / IHH).

-

-

Data Analysis:

-

Plot anisotropy values as a function of this compound concentration. An increase in anisotropy indicates a decrease in membrane fluidity.

-

Differential Scanning Calorimetry (DSC)